9-chloro-1',3'-dimethyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
9-chloro-1’,3’-dimethyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex heterocyclic compound It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-1’,3’-dimethyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethylimidazolidine with phthaloyl chloride at elevated temperatures (140°C) in a solvent-free environment can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
9-chloro-1’,3’-dimethyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups into the spiro structure.
Scientific Research Applications
9-chloro-1’,3’-dimethyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have pharmacological properties that could be harnessed for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 9-chloro-1’,3’-dimethyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 4-hydroxy-2-quinolones
- 2-chloro-1,3-dimethylimidazolidinium chloride
Uniqueness
What sets 9-chloro-1’,3’-dimethyl-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione apart is its spiro structure, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C17H18ClN3O4 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
9'-chloro-1,3-dimethylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H18ClN3O4/c1-19-14(22)17(15(23)20(2)16(19)24)8-10-3-4-11(18)7-12(10)21-5-6-25-9-13(17)21/h3-4,7,13H,5-6,8-9H2,1-2H3 |
InChI Key |
LNLZMBILLKLZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2COCC4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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